molecular formula C14H19NO4S B2632020 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 554426-45-8

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B2632020
CAS No.: 554426-45-8
M. Wt: 297.37
InChI Key: BQLSFKJFZAEIQJ-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a cyclohexyl-methylamine group attached to the sulfamoyl moiety at the 3-position of the benzoic acid core.

Properties

IUPAC Name

3-[cyclohexyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLSFKJFZAEIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Formation of the Sulfamoyl Group: The cyclohexylamine is reacted with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamide.

    Coupling with Benzoic Acid: The cyclohexyl(methyl)sulfamide is then coupled with 3-bromobenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis Applications

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Building Block for Synthesis : It can be used as a precursor for synthesizing more complex molecules.
  • Reagent in Chemical Reactions : The compound participates in several reactions such as oxidation, reduction, and electrophilic substitution.

Table 1: Key Reactions Involving this compound

Reaction TypeExample ProductsCommon Reagents
OxidationSulfonic acid derivativesPotassium permanganate, H₂O₂
ReductionBenzyl alcohol derivativesLithium aluminum hydride, NaBH₄
Electrophilic SubstitutionSubstituted benzoic acidsBromine, Nitric acid

Biological Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its sulfamoyl group allows it to interact with various biological targets.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Ligand in Biochemical Assays : It can act as a ligand in assays aimed at understanding enzyme activity and inhibition mechanisms.

Case Study: COX Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry Applications

The therapeutic potential of this compound is notable, particularly for its anti-inflammatory and analgesic properties.

  • Anti-inflammatory Effects : Studies have suggested that the compound may reduce inflammation by inhibiting specific pathways involved in the inflammatory response.
  • Analgesic Properties : Its ability to modulate pain pathways makes it a candidate for pain management therapies.

Table 2: Therapeutic Potential of this compound

PropertyPotential Application
Anti-inflammatoryTreatment of arthritis and other inflammatory conditions
AnalgesicPain relief in acute and chronic pain conditions

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as an intermediate for synthesizing other compounds.

  • Material Development : The compound's unique chemical properties make it suitable for creating advanced materials.
  • Intermediate Synthesis : It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Cyclohexyl vs. Benzyl/Alkyl Substituents

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Replacing the cyclohexyl group with a benzyl moiety increases aromatic interactions but reduces conformational flexibility. LMM5 exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that bulky aromatic substituents enhance target engagement .
  • LMM11 retains antifungal activity, indicating tolerance for moderate alkyl chain extensions .

Electron-Withdrawing and Polar Groups

  • 3-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid : The oxazole ring introduces additional hydrogen-bonding sites, which may improve affinity for polar binding pockets. However, this substitution reduces lipophilicity, impacting membrane permeability .

Functional Group Replacements

Sulfamoyl vs. Thio or Carbamate Groups

  • 2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic Acid : Replacing the sulfamoyl group with a thioether decreases polarity and hydrogen-bonding capacity. This analog shows reduced enzyme inhibitory activity compared to sulfamoyl-containing derivatives, underscoring the importance of the sulfonamide group in target interactions .
  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate : Introducing a carbamate group adjacent to the sulfamoyl moiety alters electronic distribution and steric effects, leading to divergent biological activities (e.g., anticoagulant vs. antifungal) .

Binding Affinity and Molecular Modeling Insights

  • Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Molecular modeling reveals a binding affinity of −8.53 kcal/mol, significantly higher than its sulfur-containing analog (Compound 3: −7.94 kcal/mol). The sulfamoyl group’s electronegativity and hydrogen-bonding capacity are key drivers of this improvement .
  • 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic Acid: The methoxy group enhances π-π stacking and hydrophobic interactions, but the bulky benzyl group may limit access to deep binding pockets. No direct binding data are available, but structural analogs suggest moderate potency .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Cyclohexyl substituents (e.g., 3-[cyclohexyl(methyl)sulfamoyl]benzoic acid) increase logP values compared to phenyl or alkyl analogs, enhancing blood-brain barrier penetration but risking off-target effects .
  • Solubility : Polar sulfamoyl groups improve aqueous solubility, but bulky cyclohexyl or benzyl groups counterbalance this effect. For example, LMM11 (ethyl-cyclohexyl) has lower solubility than LMM5 (benzyl-methyl) .

Biological Activity

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (CAS No. 554426-45-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 301.37 g/mol
  • Chemical Classification : Sulfonamide derivative

The compound features a sulfamoyl group attached to a benzoic acid backbone, which is significant for its biological interactions.

The primary mechanism of action for this compound involves its interaction with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The compound is designed to selectively inhibit CAIX, thereby disrupting the tumor microenvironment and potentially limiting tumor growth and metastasis .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties by inhibiting CAIX. For instance, a related compound showed a binding affinity (Kd) of 0.12 nM to CAIX, indicating strong potential for therapeutic use in cancer treatment .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression. It has been noted that modifications in the substituents on the benzenesulfonamide ring can enhance binding affinity and selectivity towards CAIX over other isozymes .

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A study focused on designing methyl sulfamoyl-benzoates indicated that variations in chemical structure led to significant differences in binding affinities for CAIX. The findings suggest that structural optimization can yield compounds with enhanced selectivity and potency against cancer cells .
  • Antitumor Effects in Xenograft Models : In vivo studies using mouse xenograft models have shown that compounds targeting CAIX can reduce tumor size significantly when administered at therapeutic doses. These results underscore the potential of this compound as a candidate for further development in cancer therapy .

Table 1: Comparison of Binding Affinities of Sulfamoyl Compounds to CA Isozymes

Compound NameKd (nM)Selectivity Ratio (CAIX vs Others)
Methyl 5-sulfamoyl-benzoate0.12>100-fold
This compoundTBDTBD
Methyl 2,4-dibromo-5-sulfamoyl-benzoateTBDTBD

Note: TBD = To Be Determined based on future studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfamoylation of 3-chlorobenzoic acid derivatives using cyclohexyl(methyl)amine. Chlorination (e.g., using FeCl₃ as a catalyst under controlled temperature) is a critical step for introducing reactive sites . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility) and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the sulfamoyl and cyclohexyl groups (e.g., δ ~2.8 ppm for methylsulfamoyl protons; cyclohexyl carbons at δ 25–45 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfamoyl group. Regular stability assays (e.g., TLC or HPLC every 3 months) monitor degradation. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the cyclohexyl group (e.g., substitute with cyclopentyl or aryl groups) and the sulfamoyl methyl moiety .
  • Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity. Dose-response curves (IC₅₀ values) and molecular docking (PDB structures) identify critical interactions .

Q. What strategies resolve contradictions in biological data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., USP/EP standards) and consistent assay protocols (e.g., ATP-based viability assays) .
  • Meta-Analysis : Compare data across studies, accounting for variables like cell passage number, solvent (DMSO vs. ethanol), and incubation time. Statistical tools (e.g., ANOVA) identify outliers .

Q. How can AI-driven synthesis planning tools optimize the multi-step synthesis of this compound?

  • Methodological Answer : Platforms like Reaxys or Pistachio predict feasible routes by analyzing reaction databases. Input the target structure to generate one-step or multi-step pathways, prioritizing high-yield (>70%) reactions. Validate predictions with small-scale trials (e.g., 100 mg batches) .

Q. What experimental approaches identify the molecular targets of this compound in cellular systems?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates. Follow with SDS-PAGE and LC-MS/MS for protein identification .
  • CRISPR Screening : Genome-wide knockout libraries identify genes whose loss abrogates compound activity, pinpointing pathways .

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